1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound with the molecular formula C9H8F5NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with trifluoroethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the use of catalysts such as palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of difluoromethoxyphenylmethanamine.
Substitution: Formation of substituted trifluoroethanamine derivatives.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Difluoromethoxy)phenyl]ethanamine: Similar structure but with different substitution pattern.
2-(Difluoromethoxy)phenyl isothiocyanate: Contains isothiocyanate group instead of trifluoroethanamine.
1-(2-(Difluoromethoxy)phenyl)-2-(2-imino-1,3-benzothiazol-3(2H)-yl)ethanone: Contains benzothiazole moiety.
Uniqueness
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine is unique due to its combination of difluoromethoxy and trifluoroethanamine groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H8F5NO |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI Key |
WSBGPPQVFZYRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)F |
Origin of Product |
United States |
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